3-[(3-Phenylpropoxy)methyl]piperidine
Description
3-[(3-Phenylpropoxy)methyl]piperidine is a piperidine derivative characterized by a phenylpropoxy-methyl substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, and their tunable physicochemical properties .
Properties
IUPAC Name |
3-(3-phenylpropoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-6-14(7-3-1)9-5-11-17-13-15-8-4-10-16-12-15/h1-3,6-7,15-16H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASGNHPJVUDFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Phenylpropoxy)methyl]piperidine typically involves the reaction of piperidine with 3-phenylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Phenylpropoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-[(3-Phenylpropoxy)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-Phenylpropoxy)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Comparison of Yields :
Hypotheses for Target Compound :
- The phenylpropoxy group may confer antimicrobial or cytotoxic activity akin to oxadiazole-thione derivatives .
- Its bulky aromatic substituent could reduce CNS penetration compared to smaller analogs like 3-PPP .
Physico-Chemical Properties
Key Insight : The target compound’s higher molecular weight and aromaticity suggest lower aqueous solubility compared to aliphatic analogs, necessitating formulation strategies for bioavailability.
Biological Activity
3-[(3-Phenylpropoxy)methyl]piperidine, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a piperidine ring substituted with a phenylpropoxy group. This unique structure is believed to contribute to its biological activities.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Effects : The compound may have analgesic properties, potentially through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Properties : Some analogs have demonstrated the ability to reduce inflammation markers in vitro.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Receptor Binding : The compound may interact with specific receptors (e.g., serotonin receptors), influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or neurotransmitter degradation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis
When compared to other piperidine derivatives, this compound shows unique properties that could be advantageous in drug development:
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound A | Antidepressant | Similar structure but lacks analgesic effects. |
| Compound B | Anti-inflammatory | More potent than this compound but with higher toxicity. |
| This compound | Antidepressant, Analgesic, Anti-inflammatory | Balanced profile with moderate potency and safety. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
